molecular formula C18H20F3N5O B2446946 N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide CAS No. 2034441-04-6

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide

Cat. No.: B2446946
CAS No.: 2034441-04-6
M. Wt: 379.387
InChI Key: IEOPGDBWFFPHLP-UHFFFAOYSA-N
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Description

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is a synthetic compound that has garnered interest in various fields of scientific research. This compound features a trifluoromethyl group attached to a pyrimidine ring, which is further connected to a piperazine moiety. The presence of these functional groups imparts unique chemical and biological properties to the compound, making it a valuable subject of study in medicinal chemistry, pharmacology, and other scientific disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized through a condensation reaction involving appropriate precursors such as trifluoromethyl-substituted aldehydes and amines.

    Attachment of the Piperazine Moiety: The piperazine ring is introduced through nucleophilic substitution reactions, where the pyrimidine intermediate reacts with piperazine derivatives under controlled conditions.

    Formation of the Carboxamide Group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes the use of high-throughput reactors, advanced purification techniques such as column chromatography, and stringent quality control measures to ensure consistency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyrimidine or piperazine rings are replaced by other substituents.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under controlled temperature and solvent conditions.

Major Products Formed

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with distinct chemical and biological properties.

Scientific Research Applications

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide has a wide range of scientific research applications, including:

    Medicinal Chemistry: The compound is studied for its potential therapeutic properties, including anticancer, antiviral, and antimicrobial activities.

    Pharmacology: Research focuses on its interactions with biological targets, pharmacokinetics, and pharmacodynamics.

    Biology: The compound is used in studies related to cellular signaling pathways, enzyme inhibition, and receptor binding.

    Industry: It finds applications in the development of new pharmaceuticals, agrochemicals, and other specialty chemicals.

Mechanism of Action

The mechanism of action of N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide involves its interaction with specific molecular targets, such as enzymes, receptors, or nucleic acids. The trifluoromethyl group enhances its binding affinity and selectivity towards these targets. The compound may inhibit enzyme activity, modulate receptor function, or interfere with nucleic acid processes, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-phenethyl-4-(6-(trifluoromethyl)pyrimidin-4-yl)piperazine-1-carbothioamide
  • N-ethyl-4-[3-(trifluoromethyl)-phenyl]piperazine-1-carbothioamide
  • Triazole-pyrimidine hybrids

Uniqueness

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The trifluoromethyl group, in particular, enhances its stability, lipophilicity, and binding affinity, making it a valuable compound for various scientific applications.

Properties

IUPAC Name

N-(2-phenylethyl)-4-[6-(trifluoromethyl)pyrimidin-4-yl]piperazine-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20F3N5O/c19-18(20,21)15-12-16(24-13-23-15)25-8-10-26(11-9-25)17(27)22-7-6-14-4-2-1-3-5-14/h1-5,12-13H,6-11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IEOPGDBWFFPHLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NC=NC(=C2)C(F)(F)F)C(=O)NCCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20F3N5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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